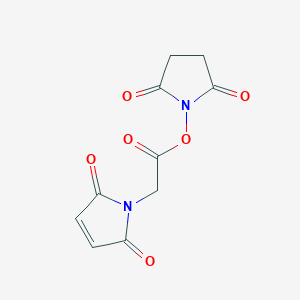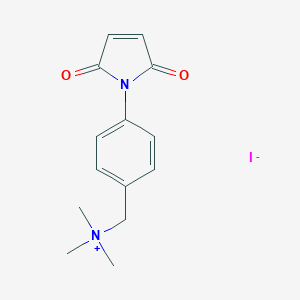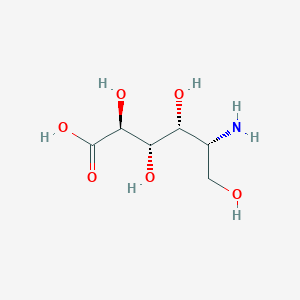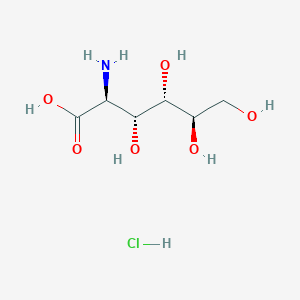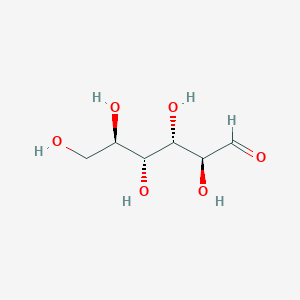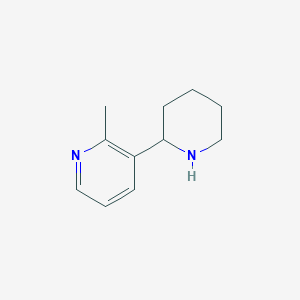
2-Methyl-3-(2-piperidinyl)pyridine
描述
2-Methyl-3-(2-piperidinyl)pyridine, also known as MPP or MPTP, is a synthetic compound that has been widely used in scientific research. MPP was initially developed as a herbicide, but it was later discovered to have toxic effects on the nervous system. MPP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. Despite its toxicity, MPP has been extensively studied as a tool to investigate the pathogenesis of Parkinson's disease.
作用机制
2-Methyl-3-(2-piperidinyl)pyridine is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, 2-Methyl-3-(2-piperidinyl)pyridine is oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (2-Methyl-3-(2-piperidinyl)pyridine+), which is highly toxic to the neuron. 2-Methyl-3-(2-piperidinyl)pyridine+ accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting energy depletion and oxidative damage lead to the degeneration of the dopaminergic neuron.
生化和生理效应
2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is characterized by the loss of dopaminergic neurons, the formation of Lewy bodies, and the depletion of dopamine in the striatum. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity also leads to the activation of microglia and the release of pro-inflammatory cytokines, which contribute to the neuroinflammatory response.
实验室实验的优点和局限性
2-Methyl-3-(2-piperidinyl)pyridine has several advantages as a tool for investigating the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, mimicking the selective degeneration of these neurons in Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is dose-dependent and can be modulated by various factors, such as age, gender, and genetic background. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity can also be attenuated by various interventions, such as antioxidants, anti-inflammatory agents, and neuroprotective agents.
However, there are also limitations to the use of 2-Methyl-3-(2-piperidinyl)pyridine in laboratory experiments. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is acute and does not fully replicate the chronic and progressive nature of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also limited to dopaminergic neurons and does not replicate the non-dopaminergic features of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also species-dependent, with some species being more susceptible to 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity than others.
未来方向
There are several future directions for research on 2-Methyl-3-(2-piperidinyl)pyridine and Parkinson's disease. One direction is to investigate the role of non-dopaminergic systems in the pathogenesis of Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the selective vulnerability of dopaminergic neurons. Another direction is to investigate the role of genetic and environmental factors in modulating 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study gene-environment interactions. Another direction is to investigate the potential of 2-Methyl-3-(2-piperidinyl)pyridine as a therapeutic tool for Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the mechanisms underlying neuroprotection. Finally, another direction is to develop new neurotoxins that selectively target non-dopaminergic systems, using 2-Methyl-3-(2-piperidinyl)pyridine as a template for the design of new compounds.
科学研究应用
2-Methyl-3-(2-piperidinyl)pyridine has been widely used in scientific research to investigate the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the mechanisms underlying the disease. 2-Methyl-3-(2-piperidinyl)pyridine has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
属性
CAS 编号 |
2055-12-1 |
|---|---|
产品名称 |
2-Methyl-3-(2-piperidinyl)pyridine |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
InChI 键 |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
规范 SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
其他 CAS 编号 |
69567-20-0 |
同义词 |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
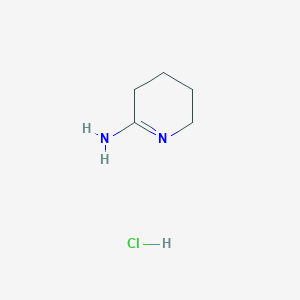
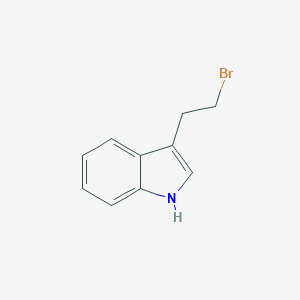
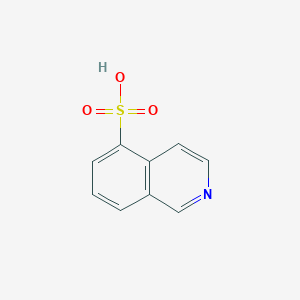
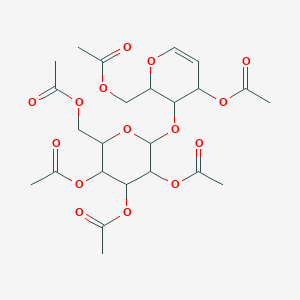
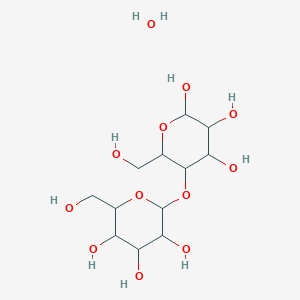
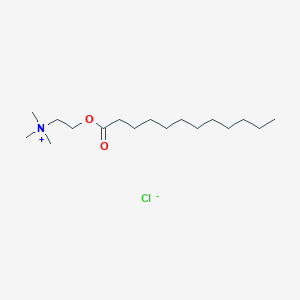
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)
